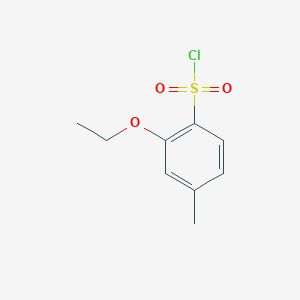

2-Ethoxy-4-methylbenzenesulfonyl chloride

Übersicht

Beschreibung

2-Ethoxy-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.7 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Ethoxy-4-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-ethoxy-4-methylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions . The reaction typically proceeds as follows:

C9H12O3S+SOCl2→C9H11ClO3S+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines, to form sulfonamide derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form 2-ethoxy-4-methylbenzenesulfonic acid.

Common Reagents and Conditions

Water: Hydrolysis reactions typically occur in aqueous environments or under acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Sulfonic Acids: Formed through hydrolysis.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-4-methylbenzenesulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.

Pharmaceuticals: Sulfonamide derivatives have antibacterial properties and are used in the development of antibiotics.

Material Science: It is used in the preparation of sulfonated polymers, which have applications in ion exchange resins and proton exchange membranes for fuel cells.

Wirkmechanismus

The mechanism of action of 2-ethoxy-4-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonic acid derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzenesulfonyl Chloride: Similar in structure but lacks the ethoxy and methyl groups.

Toluene-4-sulfonyl Chloride: Similar but has a methyl group instead of an ethoxy group.

Uniqueness

2-Ethoxy-4-methylbenzenesulfonyl chloride is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and the properties of the resulting sulfonamide or sulfonic acid derivatives .

Biologische Aktivität

2-Ethoxy-4-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H13ClO2S

- Molecular Weight : 232.73 g/mol

- Functional Groups : Sulfonyl chloride, ethoxy group, and methyl group.

The biological activity of sulfonyl chlorides like this compound is primarily attributed to their ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles such as amino acids, leading to modifications of proteins and enzymes. This interaction can potentially alter enzyme activity and cellular functions, making these compounds valuable in drug development.

Antimicrobial Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain sulfonyl chlorides possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl | 3.12 | Staphylococcus aureus, E. coli |

| Ciprofloxacin | 6.25 | E. coli |

Cytotoxicity Studies

Cytotoxicity assessments have shown that some derivatives of sulfonyl chlorides exhibit selective cytotoxicity towards bacterial cells while demonstrating lower toxicity to human cell lines. For example, in a study involving human embryonic kidney cells, exposure to certain concentrations of sulfonyl compounds resulted in significant bacterial cell death without substantial effects on the human cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a related compound against clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC of 8 μg/mL, indicating potential as a therapeutic agent against resistant strains .

- Mechanistic Insights : Investigations into the mechanism of action reveal that the sulfonyl group interacts with active sites on enzymes, leading to inhibition or modulation of their activity. This characteristic suggests potential applications in targeting specific pathways in bacterial metabolism.

Future Directions

Given the promising biological activities associated with sulfonyl chlorides, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how variations in chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Drug Development : Exploring formulations for clinical applications in treating bacterial infections or other diseases.

Eigenschaften

IUPAC Name |

2-ethoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-3-13-8-6-7(2)4-5-9(8)14(10,11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFFZGCERSFZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273272 | |

| Record name | 2-Ethoxy-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956722-60-4 | |

| Record name | 2-Ethoxy-4-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956722-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.